
N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide is a chemical compound that belongs to the class of acrylamides. It has been widely studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology. The compound is known for its unique properties, including its mechanism of action and physiological effects. In
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide involves the inhibition of enzyme activity through the formation of a covalent bond with the enzyme. This bond prevents the enzyme from functioning properly, leading to a disruption in the biochemical pathway that the enzyme is involved in.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide have been extensively studied. The compound has been shown to have a wide range of effects on various cellular processes, including cell proliferation, apoptosis, and gene expression. These effects are primarily due to the compound's ability to inhibit enzyme activity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide has several advantages and limitations for lab experiments. One of the main advantages is its ability to selectively inhibit enzyme activity, allowing for the study of specific biochemical pathways. However, the compound's covalent bond with enzymes can also make it difficult to reverse its effects, limiting its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide. One potential area of research is the development of new synthesis methods that can produce the compound more efficiently. Another area of research is the study of the compound's effects on different enzymes and biochemical pathways, leading to a better understanding of cellular processes. Additionally, the compound's potential applications in drug discovery and development should be explored further.
In conclusion, N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide is a unique chemical compound that has shown great potential for scientific research applications. Its ability to selectively inhibit enzyme activity has led to a better understanding of cellular processes and has the potential to be used in drug discovery and development. Further research in this area is needed to fully explore the compound's potential.
Synthesemethoden
N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide can be synthesized using various methods. One of the most common methods involves the reaction of 3-chloro-2-methylphenylamine with 2-chlorocinnamaldehyde in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)acrylamide has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of biochemistry, where the compound has been shown to inhibit the activity of certain enzymes. This inhibition can be used to study the role of these enzymes in various biochemical pathways, leading to a better understanding of cellular processes.
Eigenschaften
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c1-11-13(17)7-4-8-15(11)19-16(20)10-9-12-5-2-3-6-14(12)18/h2-10H,1H3,(H,19,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEIHTQTTCLEGS-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(3-chloro-2-methylphenyl)-3-(2-chlorophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-[(3-methylisoxazol-5-yl)acetyl]piperidine](/img/structure/B5533456.png)
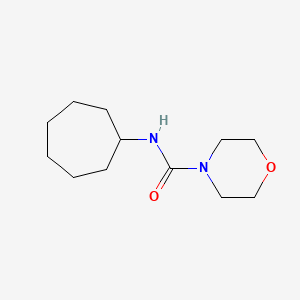
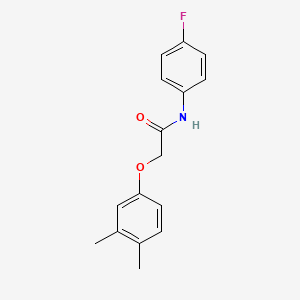
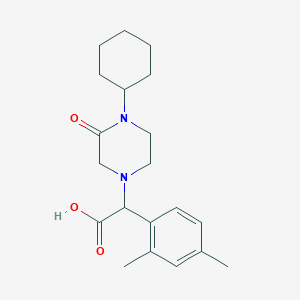

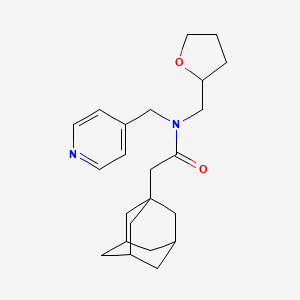
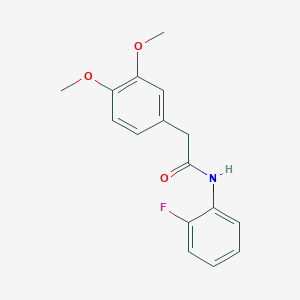
![2-[(4-methoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5533510.png)
![3-(4-chlorophenyl)-2-methyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B5533512.png)
![2-[({[6-(methoxymethyl)pyridin-2-yl]carbonyl}amino)methyl]-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5533518.png)
![{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]thio}acetic acid](/img/structure/B5533526.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B5533530.png)
![(3S*,4R*)-1-[(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)acetyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5533542.png)